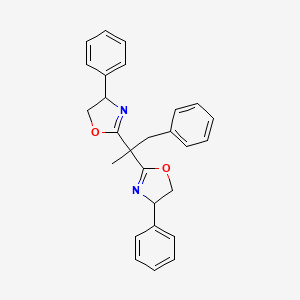
(S,S)-2-Bn-Sabox-Ph
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-2-Bn-Sabox-Ph is a chiral compound with significant applications in various fields of chemistry and industry. The compound’s unique stereochemistry and functional groups make it a valuable reagent and intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-2-Bn-Sabox-Ph typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of a precursor compound using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-2-Bn-Sabox-Ph undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, resulting in the formation of new carbon-sulfur or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, tosylates, and other electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S,S)-2-Bn-Sabox-Ph has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors, contributing to the treatment of various diseases.
Industry: this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of (S,S)-2-Bn-Sabox-Ph involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-2-Bn-Sabox-Ph: The enantiomer of (S,S)-2-Bn-Sabox-Ph, with similar chemical properties but different biological activities.
2-Bn-Sabox-Ph: The racemic mixture containing both (S,S) and (R,R) enantiomers.
Other Chiral Sulfoxides: Compounds with similar functional groups but different stereochemistry or substituents.
Uniqueness
This compound is unique due to its high enantioselectivity and specific interactions with molecular targets. Its ability to facilitate asymmetric synthesis and its applications in various fields make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C27H26N2O2 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
4-phenyl-2-[1-phenyl-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H26N2O2/c1-27(17-20-11-5-2-6-12-20,25-28-23(18-30-25)21-13-7-3-8-14-21)26-29-24(19-31-26)22-15-9-4-10-16-22/h2-16,23-24H,17-19H2,1H3 |
InChI-Schlüssel |
ZTYRVDVKIHBGIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



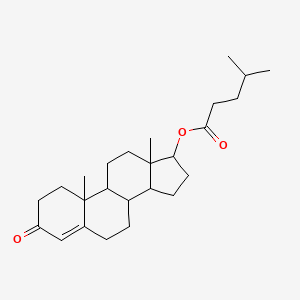
![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)

![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
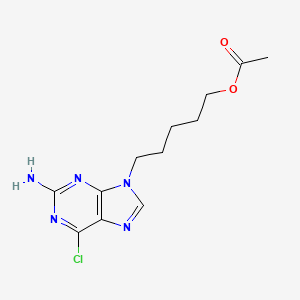
![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)


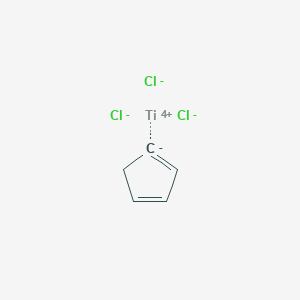
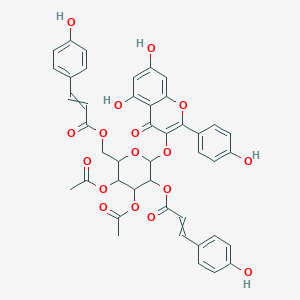
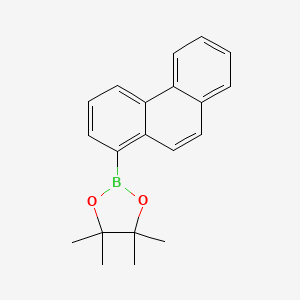
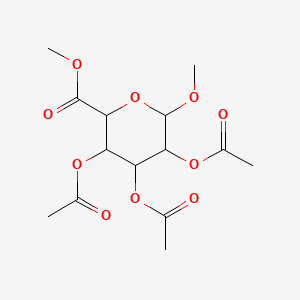
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
